molecular formula C9H7BrN2 B11882401 5-Bromo-2-methyl-1,8-naphthyridine

5-Bromo-2-methyl-1,8-naphthyridine

Cat. No.: B11882401
M. Wt: 223.07 g/mol
InChI Key: DZQSDBPEWKTBEQ-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the naphthyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the bromination of 2-methyl-1,8-naphthyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile . The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-1,8-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-2-methyl-1,8-naphthyridine .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with bacterial enzymes or DNA to exert its antibacterial effects. The bromine atom and the naphthyridine ring play crucial roles in its binding affinity and specificity . In material science, its photochemical properties are utilized to enhance the efficiency of light-emitting devices .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,8-naphthyridine: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Chloro-2-methyl-1,8-naphthyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    5-Azido-2-methyl-1,8-naphthyridine: Formed through nucleophilic substitution of the bromine atom with an azide group.

Uniqueness

5-Bromo-2-methyl-1,8-naphthyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wide range of chemical modifications. This makes it a versatile compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

5-bromo-2-methyl-1,8-naphthyridine

InChI

InChI=1S/C9H7BrN2/c1-6-2-3-7-8(10)4-5-11-9(7)12-6/h2-5H,1H3

InChI Key

DZQSDBPEWKTBEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=CC(=C2C=C1)Br

Origin of Product

United States

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